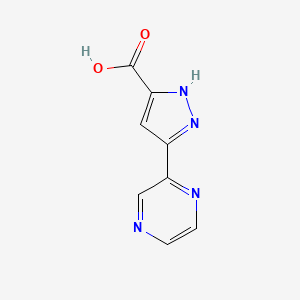

N-(3-Aminophenyl)-4-methoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3-Aminophenyl)-4-methoxybenzamide is a compound that is structurally related to various benzamide derivatives with potential pharmacological activities. While the exact compound is not directly studied in the provided papers, related compounds with similar structural motifs have been investigated for their crystal structures, antiemetic, antiproliferative activities, and as potential gastroprokinetic agents .

Synthesis Analysis

The synthesis of related benzamide compounds often involves acylation, catalytic hydrogenation, and condensation reactions. For instance, the synthesis

Aplicaciones Científicas De Investigación

Molecular Structure Analysis

A study by Karabulut et al. (2014) focused on the molecular structure of N-(3-hydroxyphenyl)-4-methoxybenzamide, a related compound, through acylation reactions. The research utilized single crystal X-ray diffraction and DFT calculations to assess the influence of intermolecular interactions on molecular geometry, providing insights into the compound's crystal packing and dimerization effects on bond lengths, angles, and the rotational conformation of aromatic rings (Karabulut et al., 2014).

Antioxidant Activity

Jovanović et al. (2020) explored the electrochemical oxidation of amino-substituted benzamide derivatives, including N-(4-aminophenyl)-2-hydroxy-4-methoxybenzamide. The study revealed these compounds' potential as powerful antioxidants by scavenging free radicals, highlighting the importance of understanding electrochemical oxidation mechanisms in evaluating antioxidant activity (Jovanović et al., 2020).

Antiviral Activity

Research by Ji et al. (2013) synthesized N-phenylbenzamide derivatives, including 3-amino-N-(4-bromophenyl)-4-methoxybenzamide, to test against Enterovirus 71. Among these, certain compounds demonstrated low micromolar activities against the virus strains, indicating a promising direction for developing anti-EV 71 drugs (Ji et al., 2013).

Antibacterial Activity

Haydon et al. (2010) explored the antibacterial activity of 3-methoxybenzamide and its derivatives, identifying potent antistaphylococcal compounds with improved pharmaceutical properties. This study emphasized the significance of structural modifications to enhance drug-like characteristics for antibacterial applications (Haydon et al., 2010).

Synthesis Methodologies

Li et al. (2019) described a Rh(III)-catalyzed synthesis method for creating 3-amino-4-arylisoquinolinone architectures from N-methoxybenzamides. This novel approach offers a rapid and mild condition pathway to generate complex molecules, potentially useful for pharmaceutical development (Li et al., 2019).

Propiedades

IUPAC Name |

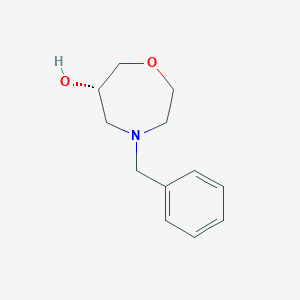

N-(3-aminophenyl)-4-methoxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c1-18-13-7-5-10(6-8-13)14(17)16-12-4-2-3-11(15)9-12/h2-9H,15H2,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNHZHCDOSUFTIW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80588199 |

Source

|

| Record name | N-(3-Aminophenyl)-4-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80588199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-Aminophenyl)-4-methoxybenzamide | |

CAS RN |

41378-23-8 |

Source

|

| Record name | N-(3-Aminophenyl)-4-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80588199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Thiophen-2-YL-6-(3,4,5-trimethoxy-phenyl)-pyrazolo[1,5-A]pyrimidine](/img/structure/B1341095.png)

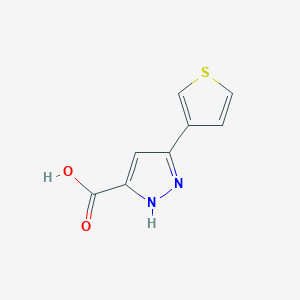

![1-{[2-(Thiophen-2-yl)imidazo[1,2-a]pyrimidin-3-yl]methyl}piperidine-3-carboxylic acid](/img/structure/B1341097.png)

![1-{[2-(Thiophen-2-yl)imidazo[1,2-a]pyrimidin-3-yl]methyl}piperidine-2-carboxylic acid](/img/structure/B1341098.png)

![3-Bromo-2-tert-butylimidazo[1,2-a]pyridine](/img/structure/B1341107.png)

![1-{[2-(Thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]methyl}piperidine-4-carboxylic acid](/img/structure/B1341115.png)

![8a-(4-tert-Butyl-phenyl)-octahydro-pyrrolo[1,2-a]pyrimidine](/img/structure/B1341117.png)

![2-(Furan-2-yl)-6-nitroimidazo[1,2-a]pyridine](/img/structure/B1341118.png)